molecular formula C15H19ClO B14667347 1-Nonen-3-one, 1-(2-chlorophenyl)- CAS No. 51469-49-9

1-Nonen-3-one, 1-(2-chlorophenyl)-

Cat. No.: B14667347
CAS No.: 51469-49-9
M. Wt: 250.76 g/mol
InChI Key: HBVVTEYMQYVCTF-VAWYXSNFSA-N
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Description

1-Nonen-3-one, 1-(2-chlorophenyl)- (CAS: 36383-91-2) is a chlorinated aromatic ketone characterized by a nine-carbon aliphatic chain with a ketone group at the third position and a 2-chlorophenyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, serving roles in the production of pharmaceuticals, agrochemicals, and specialty chemicals . Its structural features, including the electron-withdrawing chlorine atom and hydrophobic aliphatic chain, make it a versatile building block for modifying physicochemical properties in target molecules.

Properties

CAS No.

51469-49-9

Molecular Formula

C15H19ClO

Molecular Weight

250.76 g/mol

IUPAC Name

(E)-1-(2-chlorophenyl)non-1-en-3-one

InChI

InChI=1S/C15H19ClO/c1-2-3-4-5-9-14(17)12-11-13-8-6-7-10-15(13)16/h6-8,10-12H,2-5,9H2,1H3/b12-11+

InChI Key

HBVVTEYMQYVCTF-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCC(=O)/C=C/C1=CC=CC=C1Cl

Canonical SMILES

CCCCCCC(=O)C=CC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonen-3-one, 1-(2-chlorophenyl)- typically involves the reaction of 1-nonen-3-one with 2-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 1-Nonen-3-one, 1-(2-chlorophenyl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Nonen-3-one, 1-(2-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Nonen-3-one, 1-(2-chlorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nonen-3-one, 1-(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Backbone and Functional Groups: The carbamate derivatives feature naphthalene and carbamate groups, enabling hydrogen bonding and π-π interactions critical for bioactivity. In contrast, 1-Nonen-3-one’s aliphatic chain enhances lipophilicity, favoring solubility in organic matrices.
  • Activity: Carbamates exhibit targeted bioactivity (antimicrobial, photosynthesis inhibition), while 1-Nonen-3-one serves as a non-reactive intermediate.

Aromatic Ketones with 2-Chlorophenyl Substituents

Compound Structure Application/Activity Key Properties Reference
1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone) Acetophenone with 2-chlorophenyl Chemical intermediate, fragrance precursor Volatile; used in synthesis of pharmaceuticals
1-Nonen-3-one, 1-(2-chlorophenyl)- Nonen-3-one with 2-chlorophenyl Building block for APIs, silicones, peptides Higher molecular weight (vs. acetophenone); lower volatility

Key Differences :

  • Chain Length: The extended nonen-3-one chain in the target compound increases steric bulk and reduces volatility compared to o-chloroacetophenone.
  • Reactivity: The α,β-unsaturated ketone in 1-Nonen-3-one may participate in conjugate addition reactions, unlike simple acetophenones.

Heterocyclic and Triazene Derivatives

Compound Structure Activity Key Findings Reference
PK11195 (1-(2-Chlorophenyl)-isoquinolinecarboxamide) Isoquinoline with 2-chlorophenyl Biochemical assays (mitochondrial ligand) Binds to translocator protein (18 kDa); used in neuroinflammation studies
1-(2-Chlorophenyl)-3-(4-carboxyphenyl)triazene Triazene linker with 2-chlorophenyl DNA cleavage, cytotoxicity Cleaved plasmid DNA via hydrolytic mechanism; cytotoxic to leukemia cells
1-Nonen-3-one, 1-(2-chlorophenyl)- Aliphatic ketone with 2-chlorophenyl N/A No direct DNA interaction or receptor binding reported

Key Differences :

  • Mechanism : Heterocyclic compounds leverage aromatic stacking and hydrogen bonding for bioactivity, while triazenes rely on reactive nitrogen groups. The target compound lacks such functional groups, limiting direct bioactivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 2-chlorophenyl group into nonen-3-one frameworks?

  • Methodological Answer : The 2-chlorophenyl group can be introduced via Friedel-Crafts acylation using chloro-substituted benzene derivatives and acyl chlorides. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized chlorophenyl boronic acids may be employed. For example, describes the synthesis of a trifluoromethyl-substituted chlorophenyl ketone via similar electrophilic aromatic substitution, highlighting the importance of Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions . also suggests alkene intermediates as precursors for functionalization, which could be adapted for nonenone frameworks .

Q. Which spectroscopic techniques are most reliable for characterizing chlorophenyl-substituted ketones?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹). provides IR data for dichlorophenyl compounds, emphasizing solvent effects on peak resolution (e.g., CCl₄ vs. CS₂) .
  • NMR : ¹H and ¹³C NMR resolve aromatic protons and ketone carbons. details chemical shifts for chlorophenyl ethanones, noting deshielding effects from electron-withdrawing substituents .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns. references NIST databases for validating spectral data .

Q. How to determine the purity of 1-(2-chlorophenyl)-1-nonen-3-one using chromatographic methods?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal for separating chlorophenyl ketones from byproducts. highlights GC-MS for volatile analogs, recommending temperature gradients (e.g., 50–300°C) and inert columns (e.g., DB-5) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data for chlorophenyl-substituted ketones?

  • Methodological Answer : Contradictions in thermogravimetric analysis (TGA) may arise from varying experimental conditions (e.g., heating rates, atmosphere). recommends standardizing protocols (e.g., NIST guidelines) and cross-referencing differential scanning calorimetry (DSC) to identify decomposition intermediates. For example, chlorophenyl alkenes in show TGA stability up to 200°C under nitrogen .

Q. What computational methods can predict the reactivity of 1-(2-chlorophenyl)-1-nonen-3-one in nucleophilic additions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilicity at the ketone carbonyl. demonstrates how electron-withdrawing substituents (e.g., Cl, F) enhance reactivity in similar compounds, validated by frontier molecular orbital (FMO) analysis . Software like Gaussian or ORCA can simulate reaction pathways, comparing activation energies for competing mechanisms.

Q. What strategies mitigate byproduct formation during the synthesis of halogenated aromatic ketones?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates ( ) .
  • Purification : Column chromatography with silica gel (hexane:EtOAc gradients) removes halogenated byproducts. notes that recrystallization from ethanol improves purity for chlorophenyl alkenes .
  • Catalyst Optimization : Heterogeneous catalysts (e.g., zeolites) reduce side reactions in Friedel-Crafts acylations () .

Q. What are the mechanistic implications of substituent effects on the electrophilicity of the ketone group?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl) increase ketone electrophilicity by polarizing the carbonyl group. and show that trifluoromethyl and dichlorofluorophenyl substituents lower LUMO energies, accelerating nucleophilic attacks. Hammett σ⁺ constants quantify these effects, with meta-chloro substituents (σ⁺ ≈ 0.37) providing moderate activation .

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